molecular formula C9H11Cl2NO B11794855 5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride

5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B11794855
M. Wt: 220.09 g/mol
InChI Key: DVCHUSCXSSSJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride is a substituted dihydrobenzofuran derivative with a fused bicyclic structure. The compound features a chlorine atom at the 5-position, a methyl group at the 4-position, and a secondary amine group at the 3-position of the dihydrobenzofuran scaffold, which is protonated as a hydrochloride salt to enhance solubility and stability.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

5-chloro-4-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C9H10ClNO.ClH/c1-5-6(10)2-3-8-9(5)7(11)4-12-8;/h2-3,7H,4,11H2,1H3;1H

InChI Key

DVCHUSCXSSSJEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(CO2)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 4-methyl-2-hydroxybenzaldehyde and 5-chloro-2-aminophenol as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and amination .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is designed to be scalable and economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-aminehydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Dihydrobenzofuran-Amine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-amine HCl Cl (5), CH₃ (4) C₉H₁₁Cl₂NO 232.10* Enhanced lipophilicity due to methyl
5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine HCl Cl (5), F (4) C₈H₈ClFNO 203.61 Electronegative fluorine; potential metabolic stability
5-Chloro-2,3-dihydrobenzofuran-3-amine HCl (BD34566) Cl (5), H (4) C₈H₉Cl₂NO 218.07 Baseline analog; no 4-position substituent
(±)-N-(4-Bromo-2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine HCl Br (4), OCH₃ (2,5) C₁₉H₂₂BrNO₃·HCl 428.75 Extended phenethyl chain; serotonin receptor targeting

*Calculated based on molecular formula.

Key Observations:

Fluorine at the 4-position () may enhance metabolic stability and electron-withdrawing properties, altering receptor binding kinetics .

Impact of Extended Side Chains :

  • Phenethylamine derivatives (e.g., BD34566 derivatives in ) exhibit larger molecular weights and enhanced receptor affinity due to aromatic interactions, as seen in serotonin receptor agonists .

Stability and Analytical Profiling

Limited data exists for the target compound, but related dihydrobenzofuran-amines are analyzed using RP-HPLC () and spectrophotometry (). Stability studies on memantine hydrochloride () and amitriptyline derivatives () suggest that hydrochloride salts generally exhibit improved solubility and shelf-life compared to free bases.

Biological Activity

5-Chloro-4-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzofuran core and various functional groups, positions it as a candidate for various biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : 5-chloro-4-methyl-2,3-dihydro-1-benzofuran-3-amine; hydrochloride
  • Molecular Formula : C₉H₁₁ClN₁O
  • Molecular Weight : Approximately 220.09 g/mol

The compound features a chloro substituent and an amine group on the benzofuran structure, which are crucial for its biological interactions.

Biological Activity

Recent studies indicate that this compound exhibits various biological activities:

  • Enzyme Interactions : The compound has been shown to interact with specific enzymes and receptors, influencing metabolic pathways. Such interactions are pivotal in pharmacological applications, particularly in targeting diseases where enzyme modulation is beneficial.
  • Pharmacological Potential : Research indicates that this compound may have therapeutic effects similar to other phenethylamines, particularly in modulating neurotransmitter systems such as serotonin (5-HT) receptors. This positions it as a potential candidate for treating mood disorders and other neurological conditions .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related cellular damage.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Core : Starting from appropriate precursors, the benzofuran structure is synthesized through cyclization reactions.
  • Chlorination and Methylation : Subsequent chlorination at the 5-position and methylation at the 4-position are performed to achieve the desired substituents.
  • Amine Functionalization : The final step involves introducing the amine group followed by hydrochloride salt formation to enhance solubility and stability.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Neuropharmacological Studies : A study examined the effects of 5-chloro-4-methyl-2,3-dihydrobenzofuran-3-amine on serotonin receptor activity. Results indicated selective binding to 5-HT receptors, suggesting potential antidepressant properties .
  • In Vivo Models : Animal models have been used to assess the compound's efficacy in reducing anxiety-like behaviors, supporting its role as a potential anxiolytic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberMolecular FormulaBiological Activity
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid123654-26-2C₉H₈ClNO₂Moderate enzyme inhibition
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate182808-04-4C₁₀H₁₀ClNO₃Antioxidant properties
5-(2-Aminopropyl)-2,3-dihydrobenzofuranN/AC₁₂H₁₅NNeurotransmitter modulation

This table highlights how structural variations influence biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.